2-Naphthoic acid

Vue d'ensemble

Description

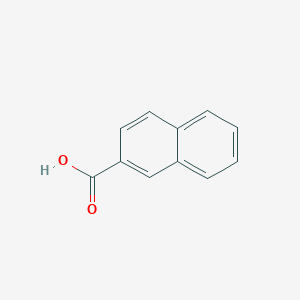

2-Naphthoic acid (2-NA), a bicyclic aromatic compound with a carboxylic acid group at the C2 position of naphthalene, is a versatile molecule with applications in medicinal chemistry, environmental science, and materials synthesis. Its structure enables diverse chemical modifications, making it a scaffold for developing NMDA receptor modulators, retinoids, and biodegradable intermediates. Environmentally, 2-NA serves as a central metabolite in anaerobic degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and 2-methylnaphthalene . Its physicochemical properties, such as acidity (pKa ~3.1) and solubility, also make it a candidate for reaction-accelerating additives in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Naphthoic acid can be synthesized through several methods:

Carboxylation of 1-chloronaphthalene: This method involves the reaction of 1-chloronaphthalene with carbon dioxide in the presence of a catalyst.

Hydrolysis of β-naphthonitrile: This method involves the hydrolysis of β-naphthonitrile, yielding this compound.

Oxidation of 2-methylnaphthalene: This method involves the oxidation of 2-methylnaphthalene using sodium dichromate and water.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene due to its high yield and efficiency .

Analyse Des Réactions Chimiques

2-Naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.

Reduction: It can be reduced to form 2-naphthylmethanol.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Sodium dichromate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Naphthalene-2,3-dicarboxylic acid.

Reduction: 2-naphthylmethanol.

Substitution: 2-nitronaphthalene and 2-naphthalenesulfonic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antihypertensive Properties

Recent studies have highlighted the potential of 3-hydroxy-2-naphthoic acid (3HNA), a derivative of 2-naphthoic acid, as a therapeutic agent for hypertension. Research demonstrated that 3HNA can mitigate angiotensin II-induced vascular remodeling and hypertension in mice. The compound was shown to prevent increases in heart weight and vascular medial thickening, suggesting its role as a chemical chaperone that preserves protein homeostasis under cardiovascular stress .

Anti-Inflammatory Effects

Another derivative, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified for its anti-inflammatory properties. It binds to the aryl hydrocarbon receptor (AhR) and exhibits significant activity in reducing inflammation in gut cells. This mechanism may have implications for treating inflammatory bowel diseases and other related conditions .

Psoriasis Treatment

1,4-DHNA has also been explored for its potential to induce apoptosis in human keratinocytes, which could be beneficial in treating psoriasis—a chronic inflammatory skin disorder characterized by abnormal keratinocyte proliferation .

Agricultural Applications

Pesticide Development

this compound derivatives are being studied for their effectiveness as agrochemicals. They can serve as precursors for the synthesis of various pesticides and herbicides, capitalizing on their structural properties to enhance efficacy against pests while minimizing environmental impact.

Material Science

Dye and Pigment Production

The compound is utilized as an intermediate in the production of dyes and pigments. Its ability to form complex structures allows for the development of vibrant colors that are stable under various conditions. The synthesis of these materials often involves modifying the naphthoic acid structure to achieve desired properties .

In Vitro Studies on Antibacterial Activity

Research has indicated that certain hydrazide derivatives of naphthoic acids exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies are crucial for developing new antibiotics amid rising antibiotic resistance .

Case Studies

Mécanisme D'action

2-Naphthoic acid exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a noncompetitive inhibitor of N-methyl-D-aspartate receptors, which are involved in synaptic transmission and plasticity in the central nervous system . The inhibition mechanism involves binding to an allosteric site on the receptor, thereby modulating its activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Isomers

1-Naphthoic Acid (1-NA)

1-NA, the structural isomer of 2-NA with a carboxylic acid group at the C1 position, exhibits distinct physicochemical and biological behaviors:

- Self-Association : NMR studies reveal that 1-NA forms stronger intermolecular aggregates than 2-NA due to steric and electronic differences, impacting solubility and reactivity in solution-phase reactions .

- Biodegradation : While 2-NA is a central intermediate in anaerobic naphthalene and 2-methylnaphthalene degradation, 1-NA is implicated in 1-methylnaphthalene degradation. This divergence arises from substrate-specific fumarate addition pathways in sulfate-reducing bacteria .

Comparison with Derivatives and Analogues

Substituent Effects on NMDA Receptor Modulation

Modifications to the 2-NA nucleus significantly influence NMDA receptor inhibition (Table 1):

| Compound | Substituents | IC50 (μM) | Maximal Inhibition (%) | Selectivity |

|---|---|---|---|---|

| 2-NA (UBP519) | None | >100 | 30 (GluN2A) | Non-selective |

| UBP558 | 3-Hydroxy | ~10 | 80–90 | GluN2C/D-preferring |

| UBP618 | 1-Bromo, 2-Hydroxy, 6-Phenyl | ~2 | 60–90 | Non-selective |

| UBP628 | 6-Phenyl | ~5 | 70–85 | GluN2A-preferring |

- 3-Substitution: Addition of 3-hydroxy (UBP558) or 3-amino groups enhances inhibitory potency at GluN2C/D receptors by 10-fold compared to unmodified 2-NA .

- 6-Phenyl Substitution : Increases affinity (e.g., UBP618, IC50 ~2 μM) but reduces maximal inhibition (60–90%), likely due to steric hindrance preventing full receptor closure .

- Phenanthroic Acid Derivatives : Larger aromatic systems (e.g., phenanthroic acid) exhibit greater GluN2 subunit selectivity than 2-NA derivatives, attributed to interactions with subtype-specific allosteric pockets .

Retinoid Receptor Selectivity

6-Substituted 2-NA derivatives demonstrate receptor-specific activity:

- Oxime Derivative (Compound 12): Potent RARγ selectivity (EC50 ~10 nM), surpassing retinoic acid in transactivation assays .

- Olefinic Derivative (Compound 11): Comparable to retinoic acid but with RARβ/γ preference, highlighting the role of substituent electronics in receptor binding .

Comparison in Biodegradation Pathways

Anaerobic Degradation of PAHs (Table 2)

| Substrate | Central Metabolite | Key Enzymes/Reactions | Downstream Products |

|---|---|---|---|

| Naphthalene | 2-NA | Carboxylation or fumarate addition | Tetrahydro-, octahydro-2-NA |

| 2-Methylnaphthalene | 2-NA | Fumarate addition → β-oxidation | Naphthyl-2-methyl-succinic acid |

| 1-Methylnaphthalene | 1-NA | Putative fumarate addition (NmsA homologs) | Naphthyl-1-methyl-succinic acid |

- 2-NA Pathway : Converges at decahydro-2-NA before ring cleavage to alicyclic diacids (e.g., cis-2-carboxycyclohexylacetic acid) .

- 1-NA Pathway: Proposed to mirror 2-NA degradation but remains less characterized due to novel fumarate-addressing enzymes in Thermoanaerobacteraceae .

Pharmacological Comparisons

Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) Inhibition

2-NA derivatives outperform other naphthalene-based compounds in docking efficiency:

- Docking Success Rate : 26% for 2-NA derivatives vs. 8–10% for naphthalene-2-sulfonic acid and 2-nitronaphthalene derivatives .

- Binding Pose : The naphthalene moiety occupies the ATP-binding pocket, while electronegative groups (e.g., carboxylic acid) interact with active-site arginine residues .

Reaction-Accelerating Additives

2-NA accelerates amide bond cleavage reactions more effectively than dicarboxylic acids (e.g., oxalic acid) or sulfonic acids, attributed to optimal acidity and steric accessibility .

Metal-Organic Frameworks (MOFs)

2-NA derivatives like Hcmtna (4-(carboxymethoxy)-6-methyl-1-(p-tolyl)-2-naphthoic acid) form luminescent MOFs with transition metals (e.g., Co, Cd), demonstrating applications in fluorescence sensing .

Activité Biologique

2-Naphthoic acid, a derivative of naphthalene, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its naphthalene backbone with a carboxylic acid functional group at the second position. Its chemical structure is represented as follows:

- Molecular Formula : C₁₁H₈O₂

- Molecular Weight : 176.18 g/mol

Mechanisms of Biological Activity

Research has indicated that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of naphthoic acid can possess antimicrobial properties against multi-drug resistant (MDR) pathogens. For instance, the development of amphiphilic polymers containing naphthoic acid showed significant efficacy against gram-negative bacteria while maintaining selectivity towards mammalian cells .

- Anti-inflammatory Effects : this compound has been implicated in anti-inflammatory responses through its interaction with various cellular pathways. A notable study highlighted its ability to inhibit cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2), which are critical in the inflammatory process .

- Aryl Hydrocarbon Receptor (AhR) Modulation : The compound has been shown to bind to the AhR, influencing gene expression related to detoxification and inflammation. Specifically, metabolites derived from this compound have demonstrated potent activity in inducing cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolism of xenobiotics .

Table 1: Antagonistic Activity of this compound Derivatives

| Compound | K_i (nM) | Biological Activity |

|---|---|---|

| 6 | 0.3 ± 0.1 | High-affinity antagonist for P2Y14R |

| 19 | 120 ± 8 | Moderate antagonist |

| 20 | 2.7 ± 1.2 | Strong antagonist |

| 22 | 13.0 ± 1.1 | Moderate antagonist |

| 23 | 2.0 ± 0.2 | Strong antagonist |

| ... | ... | ... |

This table summarizes the antagonistic activities of various synthesized analogues of this compound evaluated in CHO cells expressing the human P2Y14 receptor. The compound's derivatives exhibited varying degrees of potency, indicating potential therapeutic applications in conditions involving inflammatory responses .

Therapeutic Implications

The biological activities of this compound suggest its potential use in therapeutic applications:

- Inflammatory Diseases : Given its inhibitory effects on COX enzymes and PLA2, compounds derived from this compound could serve as anti-inflammatory agents.

- Cancer Therapy : The modulation of AhR activity by naphthoic acid derivatives may provide a pathway for developing cancer therapeutics targeting AhR-related pathways.

- Antimicrobial Treatments : The antimicrobial properties against MDR pathogens highlight its potential role in developing new antibiotics or adjunct therapies for existing antimicrobials.

Q & A

Q. Basic: What are the recommended safety protocols for handling 2-naphthoic acid in laboratory settings?

Answer:

this compound requires strict safety measures due to its skin and eye irritation potential. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact .

- Ventilation: Use fume hoods for handling powdered forms to minimize inhalation risks .

- Storage: Store in airtight containers in cool, dark environments to prevent degradation .

- Spill Management: Collect spills using non-reactive materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Basic: How can spectroscopic methods characterize this compound’s interactions with cyclodextrins (CDs)?

Answer:

Fluorescence spectroscopy is a primary tool to study host-guest interactions:

- pH-Dependent Analysis: At acidic pH (<3.4), monitor blue shifts in fluorescence maxima when this compound complexes with α-CD, indicating partial inclusion of the carboxyl group .

- CD Polymer Comparison: γ-CD polymers induce broader emission quenching compared to monomeric γ-CD, suggesting distinct binding modes .

- Excitation-Dependent Studies: Use time-resolved fluorescence to assess excited-state proton transfer (ESPT) inhibition by α-CD, which blocks protonation pathways .

Q. Advanced: What structural modifications enhance this compound’s inhibitory activity on NMDA receptors?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 3-Position Substitutions: Adding hydroxyl (-OH) or amino (-NH₂) groups at the 3-position significantly boosts inhibitory activity (e.g., UBP558 and UBP596) .

- 6-Alkyl Substituents: 6-Phenyl or alkyl groups (e.g., UBP684) improve potency as pan-NMDAR inhibitors .

- Allosteric Binding: Modifications avoid direct competition with glutamate, targeting the N-terminal domain (NTD)-independent allosteric sites .

Methodology: Test derivatives using voltage-clamp electrophysiology on HEK293 cells expressing GluN2A-D subunits .

Q. Advanced: How do structural differences between 1- and this compound affect thermodynamic stability?

Answer:

this compound exhibits higher stability due to its planar structure, while 1-naphthoic acid is twisted ~11° out of the naphthalene plane. This steric strain increases the enthalpy of formation (ΔfH°) for 1-naphthoic acid by 9.4 kJ/mol (gas phase) and 12.4 kJ/mol (solid phase) . Experimental Validation: Compare gas-phase ΔfH° via calorimetry and solid-state stability using X-ray crystallography .

Q. Advanced: What role does this compound play in anaerobic naphthalene biodegradation?

Answer:

this compound is a central metabolite in Gram-positive, iron-reducing bacteria (e.g., Propionibacterium freudenreichii):

- Pathway Confirmation: Isotopic labeling (¹³C-bicarbonate) confirms carboxylation of naphthalene as the initial degradation step .

- Monitoring Techniques: Use LC/MS/MS to track metabolite accumulation during bacterial growth phases .

- Substrate Utilization Tests: Validate degradation by culturing bacteria on this compound as the sole carbon source .

Q. Advanced: How are this compound derivatives optimized for retinoic acid receptor (RAR) subtype selectivity?

Answer:

Key strategies include:

- 6-Substituted Derivatives: 6-Phenyl or alkyl groups enhance RARβ/γ selectivity (e.g., CD564) by sterically avoiding RARα binding pockets .

- Hydroxyl Group Placement: Adding a 4-hydroxyl group (e.g., compound 7) increases RARγ affinity (Ki = 77 nM vs. 6500 nM for RARα) .

- Pharmacophore Hybridization: Combine this compound with adamantyl groups to mimic retinoid scaffolds .

Validation: Use competitive binding assays with recombinant RARα/β/γ and transactivation assays in F9 teratocarcinoma cells .

Q. Advanced: What methodologies design fluorescent probes from this compound for P2Y14 receptor studies?

Answer:

- Homology Modeling: Build P2Y14R models using P2Y12R X-ray structures to predict fluorophore conjugation sites (e.g., piperidine ring) .

- Click Chemistry: Synthesize alkynyl derivatives (e.g., compound 22) for Alexa Fluor 488 conjugation, achieving sub-nM affinity (e.g., MRS4174, Ki = 80 pM) .

- Flow Cytometry: Validate probe specificity using competitive binding assays with known P2Y ligands .

Propriétés

IUPAC Name |

naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059078 | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |

| Record name | 2-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

205 °C | |

| Record name | 2-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-09-4 | |

| Record name | 2-Naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG01V0W2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.